molecular formula C22H19N3O2S B7831179 4-({[3-(4-methylbenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]thio}methyl)benzoic acid

4-({[3-(4-methylbenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]thio}methyl)benzoic acid

Cat. No.: B7831179
M. Wt: 389.5 g/mol
InChI Key: XOJLXHQBZWAWPB-UHFFFAOYSA-N
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Description

4-({[3-(4-methylbenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]thio}methyl)benzoic acid is a complex organic compound that features an imidazo[4,5-b]pyridine core, a thioether linkage, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-[[3-[(4-methylphenyl)methyl]imidazo[4,5-b]pyridin-2-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-4-6-16(7-5-15)13-25-20-19(3-2-12-23-20)24-22(25)28-14-17-8-10-18(11-9-17)21(26)27/h2-12H,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJLXHQBZWAWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)N=C2SCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[3-(4-methylbenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]thio}methyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the thioether linkage and finally the benzoic acid moiety. Key steps may include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Thioether linkage formation: This step involves the reaction of the imidazo[4,5-b]pyridine derivative with a thiol compound.

    Introduction of the benzoic acid moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final benzoic acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core or the benzoic acid moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the imidazo[4,5-b]pyridine core or benzoic acid derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-({[3-(4-methylbenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]thio}methyl)benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The imidazo[4,5-b]pyridine core may play a key role in binding to these targets, while the thioether and benzoic acid moieties may contribute to the overall activity and specificity of the compound.

Comparison with Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure and may have similar biological activities

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